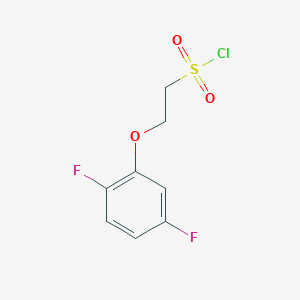
2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a difluorophenoxy group. The presence of fluorine atoms in the phenoxy ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride generated during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used in the presence of Lewis acid catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.
Chemical Biology: As a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride: Similar structure but with different fluorine atom positions on the phenoxy ring.
2-(2,4-Difluorophenoxy)ethane-1-sulfonyl chloride: Another isomer with fluorine atoms at different positions.
Uniqueness
2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its reactivity and selectivity in chemical reactions. This unique structure makes it particularly valuable in applications requiring precise control over chemical transformations .
Properties
Molecular Formula |
C8H7ClF2O3S |
|---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2-(2,5-difluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
InChI Key |
XMMMCNZXJVZJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCS(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





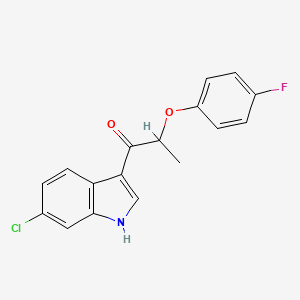
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
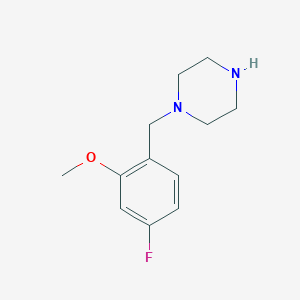
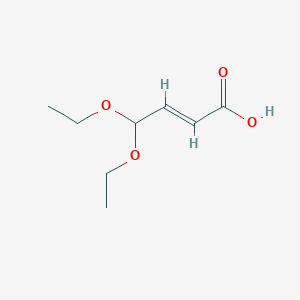
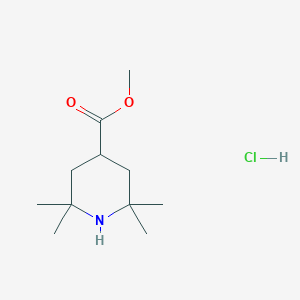
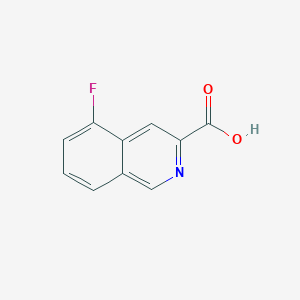
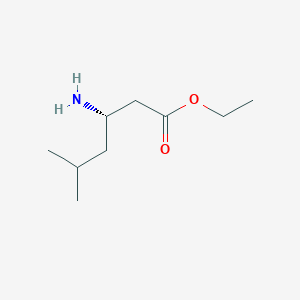
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
